2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a pyrido[2,3-d]pyrimidine derivative featuring a fluorophenylmethyl group at position 3 and a 2-methoxyphenyl acetamide moiety at position 1. This article compares Compound A with structurally related analogs to elucidate how variations in core scaffolds, substituents, and stereochemistry influence physicochemical properties, bioactivity, and pharmacokinetics.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-32-19-7-3-2-6-18(19)26-20(29)14-27-21-17(5-4-12-25-21)22(30)28(23(27)31)13-15-8-10-16(24)11-9-15/h2-3,6-11,17,21,25H,4-5,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSXPLIKFPNVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C22H22FN4O3
- Molecular Weight : 422.44 g/mol
- CAS Number : 931727-01-4
Structural Representation
The compound's structure can be represented as follows:
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives target enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
- Receptor Modulation : These compounds can interact with various receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Several studies have reported that pyrido[2,3-d]pyrimidines exhibit significant anticancer properties:
- Targeting EPH Receptors : Compounds in this class have shown efficacy against ephrin receptors that are overexpressed in certain cancers. For example, a derivative demonstrated a four-fold increase in activity when an ethyl group was introduced at position N8 compared to its methylated analogues .
Antiviral Properties
Some derivatives have been investigated for their antiviral effects, particularly against HIV. The structural similarity to known antiviral agents suggests potential applications in treating viral infections .
Case Studies
- Study on EPH Receptor Inhibition :
- Antiviral Activity against HIV :
Summary of Biological Activities
| Activity Type | Target | Efficacy (IC50/EC50) | Reference |
|---|---|---|---|
| Anticancer | EPH Receptors | 25 µM | |
| Antiviral | HIV | Significant Reduction |
Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Comments |
|---|---|---|
| Pyrido[2,3-d]pyrimidine Derivative | DHFR Inhibition | Effective against cancer |
| Fluorophenyl Substituted Variant | EPH Receptor Modulation | Enhanced potency |
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Challenges
- CYP3A inhibition by metabolites (e.g., AMG 487’s M2) highlights the risk of autoinhibition in compounds with labile substituents like ethoxy groups. Compound A ’s fluorophenylmethyl moiety may mitigate this risk .
- Thieno core analogs exhibit lower systemic clearance due to increased lipophilicity but face formulation challenges due to poor solubility .
Bioactivity Correlations
- Structural clustering (e.g., fluorophenyl groups, pyrido cores) correlates with similar bioactivity profiles, as seen in kinase inhibitors and CXCR3 antagonists .
- NMR studies () confirm that substituent changes in regions A/B (e.g., fluorophenyl vs. ethoxyphenyl) perturb chemical environments, directly impacting binding interactions .
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
Core formation : Construction of the pyrido[2,3-d]pyrimidine core via cyclocondensation of aminopyridine derivatives with carbonyl reagents .
Substituent introduction : Alkylation or nucleophilic substitution to attach the 4-fluorobenzyl and 2-methoxyphenyl groups under controlled conditions (e.g., DMF as solvent, 60–80°C) .
Acetamide coupling : Final amidation using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Critical conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and solvent purity (>99%) are essential to avoid side reactions and ensure >90% yield .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
Answer:
A combination of advanced spectroscopic methods is required:
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), pyrimidine-dione (δ 160–170 ppm), and acetamide protons (δ 2.1–2.3 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH groups (~3300 cm⁻¹) .
Purity : HPLC (C18 column, 95:5 MeOH/H₂O) with >98% purity threshold .
Advanced: How can researchers address discrepancies in biological activity between in vitro and in vivo models?
Answer:
Contradictions often arise from:
- Pharmacokinetic variability : Poor solubility or metabolic instability in vivo.
- Target selectivity : Off-target effects in complex biological systems.
- Method : Use CRISPR-edited cell lines to isolate target-specific responses .
Advanced: What computational methods predict target interactions and binding modes?
Answer:
Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization .
Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns to assess hydrogen bond retention and RMSD fluctuations .
QSAR modeling : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC₅₀ values using Random Forest algorithms .
Advanced: How do structural modifications influence biological activity in SAR studies?
Answer:
Key substituent-activity relationships include:
| Substituent | Biological Effect | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances kinase inhibition (IC₅₀ ↓30%) | |
| 2-Methoxyphenyl acetamide | Improves solubility (LogP ↓0.5) | |
| Pyrido[2,3-d]pyrimidine core | Increases DNA intercalation (ΔTm +5°C) |
Method : Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃) and test in enzyme inhibition assays .
Methodological: How can reaction yields and purity be optimized during scale-up?
Answer:
- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps to minimize byproducts .
- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Data Analysis: How to resolve contradictory results in enzyme inhibition assays?
Answer:
Contradictions may stem from:
- Assay conditions : Variability in buffer pH (e.g., Tris vs. HEPES) or ionic strength.
- Solution : Standardize protocols (e.g., 25 mM Tris-HCl, pH 7.4) and include positive controls (staurosporine) .
- Enzyme source : Recombinant vs. tissue-extracted enzymes.
- Method : Validate activity using recombinant human isoforms (e.g., EGFR T790M) .
Stability: What protocols assess chemical stability under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1–13 (HCl/NaOH), 40–80°C, and UV light (ICH Q1A guidelines) .
- Analytical tracking : Use UPLC-PDA at 254 nm to quantify degradation products (>0.1% threshold) .
Toxicity: What in vitro/in vivo models are suitable for preliminary toxicity profiling?
Answer:
- In vitro : HepG2 cells for hepatotoxicity (MTT assay, EC₅₀) .
- In vivo : Zebrafish embryo model (OECD 236) to assess developmental toxicity (LC₅₀, teratogenicity) .
Crystallography: How is the 3D structure determined for target validation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
